molecular formula C8H16ClNO4S B2983812 Methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate;hydrochloride CAS No. 2418673-34-2

Methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate;hydrochloride

Cat. No. B2983812
CAS RN: 2418673-34-2
M. Wt: 257.73
InChI Key: QOXQQUDOSOGAEG-UHFFFAOYSA-N
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Description

“Methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate;hydrochloride” is a synthetic compound with medicinal and industrial applications. It belongs to the class of organic compounds known as quinazolines, which are made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Another method includes adding 4,4-dimethyl-cyclohexanone to position-6 in a compound represented by a specific formula .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H16ClNO4S and its molecular weight is 257.73.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 3,6-Dimethyl-1,4-dioxane-2,5-dione has a boiling point of 142 °C/8 mmHg (lit.) and a melting point of 116-119 °C. It is stored at a temperature of 2-8°C .

Scientific Research Applications

Heterocyclic Chemistry and Drug Development

Thiazinanes and their derivatives are crucial in the development of drugs for treating various diseases. Research has shown that thiazinane derivatives like 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine exhibit anti-HIV activity, potentially useful for anti-AIDS treatment. Other derivatives have shown analgesic activity and applications as antibiotics and anticoagulants. This highlights the importance of thiazinane derivatives in medicinal chemistry for their diverse therapeutic potentials (Hassan et al., 2020).

Materials Science

In materials science, thiazinane derivatives have contributed to the development of new materials. For example, carbohydrate-based poly(butylene terephthalate) (PBT) copolyesters using derivatives of naturally occurring tartaric acid show improved thermal stability and degradation properties, indicating their utility in creating more sustainable polymeric materials (Lavilla et al., 2014).

Organic Synthesis

The synthesis of new chemical structures using thiazinane derivatives is a significant area of research. For instance, the development of new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives from thiazinane derivatives highlights their role as precursors in synthesizing potential drug molecules or ligands for further chemical research (Dotsenko et al., 2019).

Antimicrobial Applications

Research into 1,3,4-oxadiazole thioether derivatives of thiazinane shows promising antibacterial activities against pathogens such as Xanthomonas oryzae pv. oryzae. This suggests potential applications in agricultural biotechnology and pest management, highlighting the versatility of thiazinane derivatives in addressing microbial resistance (Song et al., 2017).

Future Directions

The future directions for the research and development of “Methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate;hydrochloride” and similar compounds could involve exploring their pharmacological activities. For instance, 1,3,4-thiadiazoles display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity, as well as acetylcholinesterase inhibition for the treatment of Alzheimer disease .

properties

IUPAC Name

methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S.ClH/c1-8(2)5-9-4-6(7(10)13-3)14(8,11)12;/h6,9H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQDMYAHNUDBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(S1(=O)=O)C(=O)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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